4-(benzyloxy)-2-chlorophenol physical and chemical properties
4-(benzyloxy)-2-chlorophenol physical and chemical properties
An In-depth Technical Guide to 4-(Benzyloxy)-2-chlorophenol
This guide provides a comprehensive technical overview of 4-(benzyloxy)-2-chlorophenol, a substituted phenol derivative of interest to researchers in synthetic chemistry and drug development. This document moves beyond a simple data sheet to offer insights into its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and supported by authoritative references.
Core Physicochemical Properties
4-(Benzyloxy)-2-chlorophenol is a bifunctional organic compound featuring a phenol, a chloro, and a benzyl ether group. These functionalities dictate its physical and chemical behavior, making it a versatile intermediate for further chemical modification. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 620970-24-3 | [1] |
| Molecular Formula | C₁₃H₁₁ClO₂ | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| Physical Form | Powder or crystals | [1] |
| Purity | ≥95% (typical) | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature | [1] |
Synthesis and Reactivity Profile
The synthesis and reactivity of 4-(benzyloxy)-2-chlorophenol are governed by the interplay of its three key functional groups: the phenolic hydroxyl, the electron-rich aromatic ring substituted with both activating (-OBn) and deactivating (-Cl) groups, and the benzyl ether linkage.
Established Synthetic Pathways
The most direct and common method for preparing 4-(benzyloxy)-2-chlorophenol is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Causality in Experimental Design: The choice of a base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the more acidic phenolic hydroxyl group of 2-chlorohydroquinone without causing unwanted side reactions. The solvent, typically a polar aprotic one like acetone or DMF, facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.
Experimental Protocol: Synthesis via Williamson Etherification
Objective: To synthesize 4-(benzyloxy)-2-chlorophenol from 2-chlorohydroquinone and benzyl chloride.
Materials:
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2-Chlorohydroquinone (1.0 eq)
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Benzyl chloride (1.1 eq)
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Potassium carbonate (K₂CO₃, 1.5 eq)
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Acetone or Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorohydroquinone (1.0 eq) and potassium carbonate (1.5 eq) to a suitable volume of acetone or DMF.
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Addition of Alkylating Agent: Stir the suspension vigorously and add benzyl chloride (1.1 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or ~60-70°C (for DMF) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes any unreacted starting material and acidic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-(benzyloxy)-2-chlorophenol.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 4-(benzyloxy)-2-chlorophenol.
Reactivity Profile
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Phenolic Hydroxyl Group: The acidic proton can be removed by a base, allowing for subsequent reactions like etherification or esterification. This functionality is key for incorporating the molecule into larger structures.
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strongly activating benzyloxy group (-OBn) and the weakly deactivating chloro group (-Cl). Substitution is expected to occur at the positions ortho and para to the hydroxyl group, although steric hindrance from the existing substituents will play a significant role in directing incoming electrophiles.
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Benzyl Ether Linkage: The benzyl group can be cleaved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst), which would regenerate the hydroquinone derivative. This makes the benzyl group a useful protecting group for the phenolic hydroxyl.
Spectroscopic and Analytical Characterization
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both phenyl rings. The three protons on the dichlorophenol ring would appear as distinct multiplets in the aromatic region (~6.8-7.2 ppm). The five protons of the benzyl group would also appear in the aromatic region (~7.3-7.5 ppm). A characteristic singlet corresponding to the two benzylic protons (-O-CH₂-Ph) would be expected around 5.0 ppm. A broad singlet for the phenolic -OH proton would also be present.
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¹³C NMR: The spectrum would display 13 distinct carbon signals (unless there is an accidental overlap). Key signals would include the benzylic carbon (~70 ppm) and the carbons attached to oxygen and chlorine atoms in the aromatic region (typically >140 ppm for C-O and ~120-130 ppm for C-Cl).
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the phenol, sharp peaks around 3030-3100 cm⁻¹ for aromatic C-H stretches, and strong C-O stretching bands in the 1200-1300 cm⁻¹ region.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 234. A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is a characteristic fragmentation pattern for benzyl ethers.[5] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in an M+2 peak at m/z 236 with about one-third the intensity of the M+ peak.[5]
Applications and Research Interest
Substituted phenols and benzyl ethers are common structural motifs in biologically active molecules. 4-(Benzyloxy)-2-chlorophenol serves as a valuable building block for more complex targets.
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Pharmaceutical and Agrochemical Synthesis: Its isomers and related structures are known intermediates in the synthesis of fungicides, bactericides, and insecticides.[6][7] The reactive hydroxyl group allows for the attachment of various pharmacophores or toxophores. For example, related 4-benzyloxyphenol derivatives have been used to synthesize androgen receptor (AR) antagonists for potential use in prostate cancer treatment.[8]
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Building Block for Functional Materials: Phenolic compounds are precursors to polymers and other functional materials. The specific substitution pattern of this molecule could be exploited to create materials with tailored electronic or thermal properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-(benzyloxy)-2-chlorophenol is essential to ensure researcher safety. The following information is synthesized from safety data sheets of the compound and its close analogs.[1][9][10]
Hazard Identification:
Recommended Safety Protocols:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[10][11]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale. Wash hands thoroughly after handling.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
References
-
U.S. Environmental Protection Agency. (n.d.). 4-(Benzyloxyl)phenol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyl-2-chlorophenol. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NextSDS. (n.d.). 4-(benzyloxy)-2-fluorophenol — Chemical Substance Information. Retrieved from [Link]
-
European Patent Office. (2002, December 12). Production method of a 2,6-dichlorophenol compound - EP 1321449 A1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC. Retrieved from [Link]
- Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
-
Pharmacompass. (n.d.). 2-Benzyl-4-Chlorophenol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
ACS Omega. (2022, April 27). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. Retrieved from [Link]
-
Chinese Journal of Applied Chemistry. (2010). Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 4-Chlorophenol at BMRB. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl3. Retrieved from [Link]
Sources
- 1. 4-(Benzyloxy)-2-chlorophenol | 620970-24-3 [sigmaaldrich.com]
- 2. bmse000461 4-Chlorophenol at BMRB [bmrb.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lehigh.edu [lehigh.edu]
- 6. 4-Benzyl-2-chlorophenol | 31089-49-3 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lgcstandards.com [lgcstandards.com]
